Ethyl (E)-3-(2-chloro-6-fluorophenyl)acrylate
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Overview
Description
Ethyl (E)-3-(2-chloro-6-fluorophenyl)acrylate is an organic compound that belongs to the class of acrylates It is characterized by the presence of an ethyl ester group attached to an acrylate moiety, which is further substituted with a 2-chloro-6-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (E)-3-(2-chloro-6-fluorophenyl)acrylate typically involves the esterification of (E)-3-(2-chloro-6-fluorophenyl)acrylic acid with ethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl (E)-3-(2-chloro-6-fluorophenyl)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the acrylate moiety to an alkane or alcohol.
Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Ethyl (E)-3-(2-chloro-6-fluorophenyl)acrylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl (E)-3-(2-chloro-6-fluorophenyl)acrylate involves its interaction with various molecular targets. The acrylate moiety can participate in Michael addition reactions, where nucleophiles add to the β-carbon of the acrylate group. The chloro and fluoro substituents on the phenyl ring can influence the compound’s reactivity and binding affinity to specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (E)-3-(2-chlorophenyl)acrylate
- Ethyl (E)-3-(2-fluorophenyl)acrylate
- Ethyl (E)-3-(2-bromophenyl)acrylate
Uniqueness
Ethyl (E)-3-(2-chloro-6-fluorophenyl)acrylate is unique due to the presence of both chloro and fluoro substituents on the phenyl ring
Properties
Molecular Formula |
C11H10ClFO2 |
---|---|
Molecular Weight |
228.65 g/mol |
IUPAC Name |
ethyl (E)-3-(2-chloro-6-fluorophenyl)prop-2-enoate |
InChI |
InChI=1S/C11H10ClFO2/c1-2-15-11(14)7-6-8-9(12)4-3-5-10(8)13/h3-7H,2H2,1H3/b7-6+ |
InChI Key |
VWGCPKIKIFYTOR-VOTSOKGWSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/C1=C(C=CC=C1Cl)F |
Canonical SMILES |
CCOC(=O)C=CC1=C(C=CC=C1Cl)F |
Origin of Product |
United States |
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